Necrosulfonamide (NSA) is a small-molecule compound identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies. [] It acts as a potent inhibitor of necroptosis, a form of programmed cell death. [, ] Necroptosis is characterized by distinct morphological features, including cell swelling, membrane rupture, and the release of cellular contents like inflammatory cytokines and damage-associated molecular patterns (DAMPs). [] This process is distinct from apoptosis and is regulated by specific signaling pathways involving receptor-interacting protein kinases (RIPKs) and mixed lineage kinase domain-like protein (MLKL). [, ]
Necrosulfonamide has emerged as a valuable tool in scientific research, particularly in elucidating the mechanisms of necroptosis and exploring its roles in various pathological conditions. [, , , ] Notably, necrosulfonamide is not approved for clinical use and information regarding drug use, dosage, and side effects is not included in this analysis.
Necrosulfonamide exerts its inhibitory effect on necroptosis by covalently binding to MLKL, a key protein involved in the necroptotic pathway. [, , ] Specifically, necrosulfonamide targets the cysteine residue at position 86 (Cys86) of human MLKL. [] This covalent modification disrupts the formation of disulfide bonds within MLKL, preventing its polymerization into amyloid-like structures, a critical step in the execution of necroptosis. [, ]
Necrosulfonamide functions as a specific inhibitor of MLKL, a key downstream effector protein in the necroptosis pathway. [, , ] Necroptosis is initiated by the activation of death receptors, leading to the formation of a complex involving RIPK1 and RIPK3. [, ] This complex subsequently phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, ultimately resulting in membrane permeabilization and cell death. [, ]
Necrosulfonamide directly binds to Cys86 within the MLKL protein. [, ] This covalent interaction inhibits the formation of disulfide bonds between MLKL monomers, effectively preventing the assembly of MLKL polymers. [, ] As MLKL polymerization is essential for its membrane translocation and necroptosis execution, necrosulfonamide effectively blocks this process, inhibiting necroptotic cell death. [, , ]
Elucidating Necroptosis Mechanisms: Necrosulfonamide has been instrumental in dissecting the molecular mechanisms underlying necroptosis. Studies utilizing necrosulfonamide have provided valuable insights into the role of MLKL polymerization, the involvement of specific signaling pathways, and the interplay between necroptosis and other forms of cell death. [, , , , ]
Developing More Potent and Selective Inhibitors: While necrosulfonamide is a potent MLKL inhibitor, developing compounds with improved potency, selectivity, and pharmacological properties is crucial for advancing its therapeutic potential. [] Future research could focus on identifying novel chemical scaffolds and optimizing the pharmacokinetic profile of necrosulfonamide derivatives.
Clinical Translation: Translating the promising preclinical findings with necrosulfonamide into clinical applications for human diseases is a major goal. [, , ] Future studies should focus on evaluating the safety and efficacy of necrosulfonamide in clinical trials for various conditions where necroptosis plays a significant role.
Understanding Necroptosis Regulation: Further research is needed to fully understand the complex regulation of necroptosis and its interplay with other cell death pathways. [, , ] Investigating the crosstalk between necroptosis, apoptosis, autophagy, and other cellular processes will provide a more comprehensive understanding of its role in health and disease.
Identifying Novel Therapeutic Targets: Targeting necroptosis for therapeutic intervention holds promise for a wide range of diseases. [, ] Future research should focus on identifying novel targets within the necroptotic pathway and developing innovative strategies to modulate its activity for therapeutic benefit.
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2